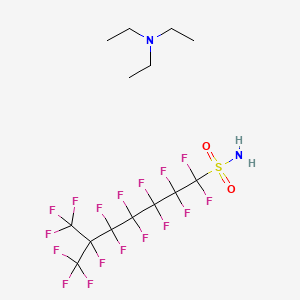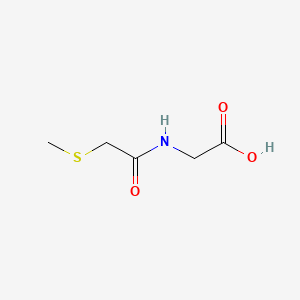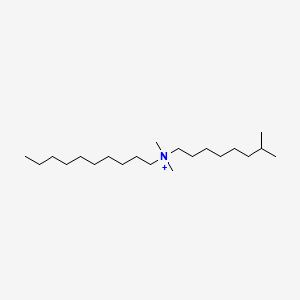
Decylisononyldimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decylisononyldimethylammonium is a quaternary ammonium compound known for its biocidal properties. It is used in various applications, including water treatment, disinfection, and as a preservative. The compound is characterized by its low toxicity, low foaming, and effectiveness against a broad spectrum of microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decylisononyldimethylammonium can be synthesized through the quaternization of dimethylamine with decylisononyl halides (such as chlorides, bromides, or iodides). The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale quaternization reactions in reactors designed to handle the specific reaction conditions. The process includes purification steps to remove any unreacted starting materials and by-products, ensuring the final product’s purity and effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Decylisononyldimethylammonium primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different substituted products .
Common Reagents and Conditions:
Oxidation: this compound is relatively stable and does not readily undergo oxidation under normal conditions.
Reduction: The compound is resistant to reduction due to the stability of the quaternary ammonium group.
Substitution: Common reagents include nucleophiles such as hydroxides, amines, and thiols.
Major Products: The major products formed from substitution reactions include various substituted ammonium compounds, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Decylisononyldimethylammonium has a wide range of applications in scientific research:
Wirkmechanismus
Decylisononyldimethylammonium exerts its biocidal effects by disrupting the phospholipid membranes of microorganisms. This disruption leads to the leakage of cellular contents and eventual cell death. The compound targets the cell membrane, causing structural damage and inhibiting essential cellular functions .
Vergleich Mit ähnlichen Verbindungen
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar biocidal properties but higher toxicity.
Benzalkonium chloride: Widely used as a disinfectant and preservative, but with different alkyl chain lengths and varying effectiveness.
Cetyltrimethylammonium bromide: Used as a surfactant and disinfectant, with a longer alkyl chain compared to decylisononyldimethylammonium.
Uniqueness: this compound is unique due to its low toxicity and low foaming properties, making it suitable for applications where these characteristics are essential. Its effectiveness against a broad spectrum of microorganisms and stability in various conditions further distinguishes it from similar compounds .
Eigenschaften
CAS-Nummer |
178963-66-1 |
|---|---|
Molekularformel |
C21H46N+ |
Molekulargewicht |
312.6 g/mol |
IUPAC-Name |
decyl-dimethyl-(7-methyloctyl)azanium |
InChI |
InChI=1S/C21H46N/c1-6-7-8-9-10-11-13-16-19-22(4,5)20-17-14-12-15-18-21(2)3/h21H,6-20H2,1-5H3/q+1 |
InChI-Schlüssel |
KVFJJYLZPBXHHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





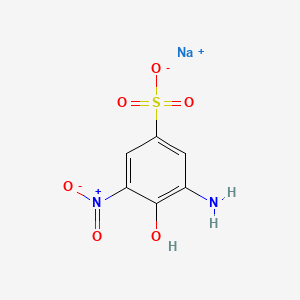

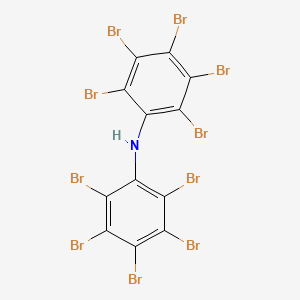
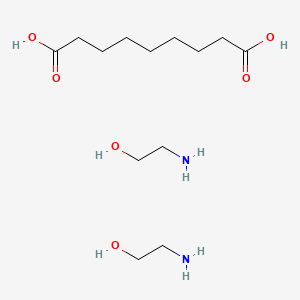
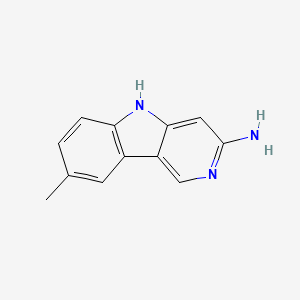
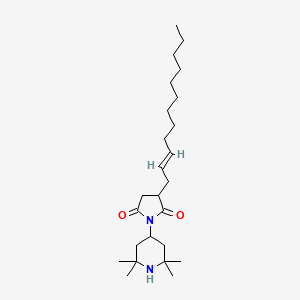
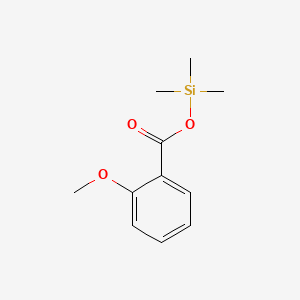

![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
